3-Acetyl-4-bromo-2-fluorobenzonitrile
Description
3-Acetyl-4-bromo-2-fluorobenzonitrile is a halogenated aromatic compound with the molecular formula C₉H₅BrFNO. Its structure features a nitrile group (-CN), an acetyl group (-COCH₃), bromine (Br) at position 4, and fluorine (F) at position 2 on a benzene ring (see Figure 1). This unique substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis, agrochemical research, and materials science. The acetyl group enhances electrophilic reactivity, while the electron-withdrawing nitrile and halogens (Br, F) stabilize intermediates in cross-coupling reactions .
Properties
IUPAC Name |
3-acetyl-4-bromo-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c1-5(13)8-7(10)3-2-6(4-12)9(8)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISORSGRBBVZLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-bromo-2-fluorobenzonitrile typically involves multi-step reactions starting from 2-fluoroaniline. One common method includes:
Bromination: 2-Fluoroaniline is brominated using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours.
Nitration and Acetylation: The brominated product undergoes nitration using concentrated sulfuric acid and sodium nitrite, followed by acetylation with acetic anhydride.
Industrial Production Methods
Industrial production methods for 3-Acetyl-4-bromo-2-fluorobenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-bromo-2-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro substituents make the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.
Oxidation: 3-Acetyl-4-bromo-2-fluorobenzoic acid.
Reduction: 3-Hydroxy-4-bromo-2-fluorobenzonitrile.
Scientific Research Applications
3-Acetyl-4-bromo-2-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of heterocycles and other complex organic molecules.
Materials Science: Employed in the development of liquid crystals and other advanced materials.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-bromo-2-fluorobenzonitrile involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the bromo or fluoro substituents are replaced by nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Reactivity and Functional Group Influence
- Acetyl Group : The acetyl group at position 3 in 3-Acetyl-4-bromo-2-fluorobenzonitrile enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, analogs lacking the acetyl group (e.g., 4-Bromo-3-fluorobenzonitrile ) exhibit slower SNAr kinetics but greater stability in basic conditions.
- Halogen Positioning : Bromine at position 4 and fluorine at position 2 create a meta-directing effect, guiding reactions to position 5 or 4. This contrasts with 3-Bromo-4-fluoro-2-hydroxybenzonitrile , where hydroxyl group ortho to nitrile increases hydrogen-bonding capacity.
- Nitrile Group : The -CN group stabilizes intermediates in Suzuki-Miyaura couplings, a feature shared with 2-(3-Bromo-4-fluorophenyl)acetonitrile . However, the acetyl group in the target compound allows additional reactivity, such as condensation reactions.
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